molecular formula C25H27N5O4S B2918436 2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1359433-45-6

2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2918436
CAS No.: 1359433-45-6
M. Wt: 493.58
InChI Key: IBUVVGYLQNVNMN-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a 1-ethyl group, a 4-methoxybenzyl substituent at position 6, and a thioacetamide moiety linked to a 4-methoxyphenyl group. Its structure combines a bicyclic heterocyclic core with dual methoxy substitutions, which are critical for modulating electronic and steric properties. The compound’s design likely targets enzyme inhibition (e.g., kinases or phosphodiesterases) due to structural resemblance to known bioactive pyrazolopyrimidines .

Properties

IUPAC Name

2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-5-30-23-22(16(2)28-30)27-25(29(24(23)32)14-17-6-10-19(33-3)11-7-17)35-15-21(31)26-18-8-12-20(34-4)13-9-18/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUVVGYLQNVNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide is a notable member of the pyrazolo[4,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant data and case studies.

PropertyValue
Molecular Formula C25_{25}H27_{27}N5_{5}O4_{4}S
Molecular Weight 493.58 g/mol
CAS Number 1359433-45-6

Anti-inflammatory Activity

Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A recent study reported IC50_{50} values for several derivatives against COX-2:

CompoundIC50_{50} (μmol/L)
2-(methoxyphenyl)acetamide0.04 ± 0.01
Celecoxib0.04 ± 0.01

These findings suggest that the compound may effectively reduce inflammation by inhibiting COX enzymes, similar to established anti-inflammatory drugs like celecoxib and diclofenac .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-d]pyrimidines has been explored in various studies. The compound is believed to target cancer cell growth through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that certain derivatives can significantly inhibit the proliferation of cancer cells in vitro.
  • Induction of Apoptosis : Some compounds induce programmed cell death in cancer cells, contributing to their anticancer effects.

A specific study highlighted the ability of related compounds to inhibit tumor growth in animal models, showcasing their potential as therapeutic agents against various cancers .

Other Pharmacological Activities

Beyond anti-inflammatory and anticancer effects, this compound may also exhibit:

  • Antioxidant Properties : Compounds in this class have shown promise as antioxidants, which could help protect cells from oxidative stress.
  • Antibacterial and Antiviral Activities : Preliminary research suggests that some derivatives may possess antibacterial and antiviral properties, making them candidates for further investigation in infectious disease contexts .

Case Studies

  • In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, derivatives demonstrated significant anti-inflammatory effects comparable to indomethacin, with effective doses calculated at ED50_{50} values around 9 μM .
  • Cell Culture Studies : In vitro assays using human cancer cell lines revealed that certain analogs inhibited cell viability and induced apoptosis at low micromolar concentrations.

Scientific Research Applications

While the exact compound "3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile" is not specifically detailed across the provided search results, the broader applications of quinoline derivatives, particularly those with chloro and methyl substitutions, and their related chemical reactions, can provide insight.

Multicomponent Reactions (MCRs) in Synthesizing Biologically Active Quinoline Derivatives: Multicomponent reactions serve as a key tool for synthesizing a variety of organic molecules, many of which exhibit biological activity . These reactions expedite the synthesis process and are valuable in medicinal chemistry and drug discovery .

Biological Activity and Applications of Quinoline Derivatives:

  • Calcium Channel Blockers: Certain quinoline derivatives have demonstrated the ability to block Ca2+ entry, showing selectivity for specific calcium channels. These compounds can protect against calcium overload and oxidative stress, making them potentially useful in treating neurological disorders .
  • Acetylcholinesterase Inhibitors: Some pyran derivatives, synthesized via multicomponent reactions involving aryl aldehydes, hydroxy-methyl-pyran-2-one, and malononitrile, have been evaluated as potential acetylcholinesterase inhibitors for treating diseases such as Alzheimer’s and Parkinson’s .
  • Herbicidal Properties: 3,7-Dichloro-8-quinoline derivatives have herbicidal properties and can be used to control undesirable plant growth. These derivatives can be mixed with other herbicides or crop protection agents to combat pests, fungi, or bacteria .
  • Antifungal Applications: Trisubstituted silylphenoxyquinolines and their analogues can be used as microbicides, particularly as fungicide active compounds, addressing the need for new compounds to combat pathogen resistance .
  • EZH2 Inhibition: Quinoline compounds are effective in inhibiting EZH2, which is a target for treating cancers, autoimmune diseases, and other disorders .

** modification and its impact on biological activity:** The modification of quinoline derivatives, such as replacing the quinoline moiety with other aromatic substituents, can affect their potency and selectivity against human targets . For instance, replacing quinoline with pyridine can alter the inhibitory activity and cytotoxicity of the resulting compounds .

Synthesis through Cross-Coupling Reactions: Cross-coupling reactions, such as Suzuki, Buchwald–Hartwig amination, and Sonogashira coupling, are employed in the synthesis of quinoline derivatives . These reactions allow for the introduction of various substituents at different positions on the quinoline ring, influencing the biological activity of the resulting compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazolo[4,3-d]pyrimidine acetamides. Key analogues include:

Compound Name Substituents (R1, R2) Molecular Formula Key Differences Potential Impact on Properties Reference
2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide R1 = 4-methoxybenzyl, R2 = F C27H27FN6O3S 4-fluoro vs. 4-methoxy on acetamide phenyl Enhanced metabolic stability (fluoro group); reduced hydrogen-bonding capacity
N-benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide R1 = 4-fluorobenzyl, R2 = benzyl C24H24FN5O3 Benzyl vs. methoxyphenyl on acetamide Increased lipophilicity; altered target selectivity
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine core C24H20N2O5S Different core (thiazolo vs. pyrazolo) Varied enzymatic interactions; reduced solubility

Crystallographic and Spectroscopic Data

  • The thiazolo[3,2-a]pyrimidine analogue () crystallizes in a triclinic system (space group P1) with intermolecular hydrogen bonds stabilizing the structure. This suggests that the target compound’s pyrazolo core may adopt similar packing arrangements, influencing solid-state stability .

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